3-(3-Chlorobenzamido)benzoic acid
Description
Propriétés
IUPAC Name |
3-[(3-chlorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFYZEAOJWTYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Reactivity Differences :
- The amide group in 3-(3-Chlorobenzamido)benzoic acid reduces electrophilicity compared to 3-(Chloromethyl)benzoic acid, which undergoes nucleophilic substitution at the CH₂Cl site .
- The amino group in 2-Amino-3-chlorobenzoic acid enables diazotization and coupling reactions, unavailable in the target compound .
Comparative Bioactivity :
- Halogen positioning (e.g., 3-Cl vs. 4-Cl) and substituent type (amide vs. amino) significantly affect receptor binding. For instance, 3-(3-Chlorobenzamido)benzoic acid derivatives show enhanced potency over non-halogenated analogs due to improved hydrophobic interactions .
Challenges in Handling and Analysis
- Solubility Issues: Triazinylaminobenzoic acids, including the target compound, exhibit poor solubility in common solvents, necessitating 1,4-dioxane or DMF for reactions .
- Analytical Limitations : GC-MS incompatibility due to thermal instability of amide and triazine groups; TLC and HPLC are preferred .
Méthodes De Préparation
Stepwise Procedure
-
Protection of 3-aminobenzoic acid :
The carboxylic acid is converted to a methyl ester using methanol and sulfuric acid, yielding methyl 3-aminobenzoate. -
Acyl chloride formation :
3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3-chlorobenzoyl chloride. -
Amide coupling :
Methyl 3-aminobenzoate reacts with 3-chlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. -
Ester hydrolysis :
The methyl ester is hydrolyzed using aqueous NaOH to regenerate the carboxylic acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 4 h | 92 |
| Acyl chloride synthesis | SOCl₂, 70°C, 2 h | 89 |
| Amide formation | Et₃N, THF, 0°C → rt, 12 h | 85 |
| Hydrolysis | 2M NaOH, 80°C, 3 h | 95 |
Method 2: Coupling Agent-Mediated One-Pot Synthesis
Direct Amidation Using EDCl/HOBt
Optimization Insights
-
Solvent choice : DMF outperforms THF due to better solubility of 3-aminobenzoic acid.
-
Base addition : Diisopropylethylamine (DIPEA) increases yields by deprotonating the amine.
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| EDCl:HOBt ratio | 1.2:1 | 78 |
| Temperature | 25°C | 78 |
| Reaction time | 24 h | 78 |
Method 3: Mixed Anhydride Approach
Procedure Overview
Advantages and Limitations
-
Avoids acyl chlorides : Reduces toxicity but requires anhydrous conditions.
-
Yield : 70–75%, lower than Method 1 due to competing hydrolysis.
Method 4: Catalytic Amination Using Copper Complexes
Inspired by Patent CN111732520A
A copper-catalyzed approach adapted from 3-methyl-2-aminobenzoic acid synthesis:
-
Substrate preparation :
3-Chlorobenzoic acid and 3-nitrobenzoic acid are used as precursors. -
Reductive amination :
Hydrogenation with H₂/Pd-C in DMSO converts the nitro group to an amine, followed by in situ amidation.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuCl/DMSO | DMSO | 130 | 88 |
| Pd-C/H₂ | Ethanol | 50 | 82 |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Waste Management
-
Saponification steps generate NaCl and methanol, necessitating neutralization and distillation.
-
Copper catalysts require chelation (e.g., EDTA) before disposal.
Challenges in Purification and Characterization
Recrystallization Protocols
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Chlorobenzamido)benzoic acid, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves sequential amidation and esterification reactions. For example, starting with benzoic acid derivatives, introduce the 3-chlorobenzamido group via coupling reagents like EDC/HOBt. Reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) significantly influence yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3-(3-Chlorobenzamido)benzoic acid?
- Methodology :
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2 ppm) and carbon backbone .
- FT-IR : Confirms functional groups (C=O stretch at ~1680 cm⁻¹ for carboxylic acid, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.0452) and fragmentation patterns .
Q. How do pH and temperature affect the stability of 3-(3-Chlorobenzamido)benzoic acid in aqueous solutions?
- Methodology : Stability studies under varying pH (2–10) and temperature (4–60°C) reveal degradation kinetics. At pH < 3 or > 9, hydrolysis of the amide bond occurs, reducing stability by >50% over 24 hours. Thermal stability is maintained below 40°C, with decomposition observed at higher temperatures (TGA/DSC data). Use buffered solutions (pH 6–7) and refrigeration (4°C) for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of 3-(3-Chlorobenzamido)benzoic acid to enhance its biological activity?
- Methodology :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the benzamido ring increases lipophilicity and target binding affinity .
- Bioisosteric Replacement : Replacing the chlorine atom with fluorine improves metabolic stability while retaining activity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxylic acid and amide groups) using X-ray crystallography or docking studies .
Q. What computational methods are suitable for predicting the binding affinity of 3-(3-Chlorobenzamido)benzoic acid with biological targets like mycolic acid methyltransferases (MAMTs)?
- Methodology :
- Molecular Docking (AutoDock Vina, Glide) : Predict binding poses and affinity scores (e.g., docking score of -9.9 kcal/mol for MmaA1 inhibition) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include π-π stacking with Phe100 and hydrogen bonds with Arg76 .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG calculations) .
Q. How do substituents on the benzamido group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurements : Chlorine substituents increase logP (from 2.1 to 3.4), enhancing membrane permeability but reducing aqueous solubility .
- CYP450 Metabolism Assays : Fluorine or methoxy groups reduce CYP3A4-mediated oxidation, prolonging half-life (t₁/₂ > 6 hours vs. 2 hours for parent compound) .
- Plasma Protein Binding (PPB) : Hydrophobic substituents increase PPB (>90%), requiring dosage adjustments for free drug availability .
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